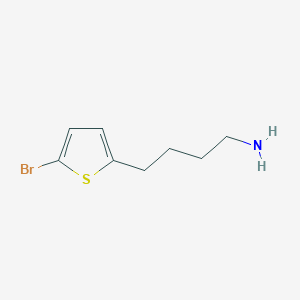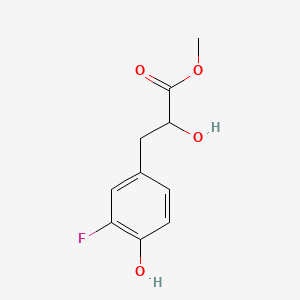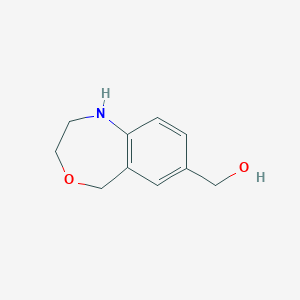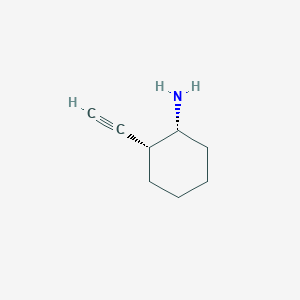![molecular formula C7H10BFN2O2 B15314162 [6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid](/img/structure/B15314162.png)
[6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid: is a boronic acid derivative with the molecular formula C7H10BFN2O2 This compound is notable for its role in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the palladium-catalyzed borylation of 6-(dimethylamino)-5-fluoropyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: [6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form the corresponding boronic acid derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Boronic acid derivatives.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid is used as a building block for the synthesis of complex molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of these compounds.
Industry: In the materials science industry, this compound is used in the synthesis of advanced materials, including polymers and electronic components. Its unique reactivity allows for the creation of materials with specific properties.
Mécanisme D'action
The mechanism of action of [6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This process facilitates the coupling of the boronic acid with an aryl or vinyl halide, forming a new carbon-carbon bond. The dimethylamino group can act as an electron-donating group, enhancing the reactivity of the pyridine ring.
Comparaison Avec Des Composés Similaires
- [6-(Dimethylamino)pyridin-3-yl]boronic acid
- [5-Fluoro-2-pyridyl]boronic acid
- [6-(Dimethylamino)-2-pyridyl]boronic acid
Comparison:
- [6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid is unique due to the simultaneous presence of both the dimethylamino and fluorine substituents on the pyridine ring. This combination enhances its reactivity and potential applications compared to similar compounds that lack one of these substituents.
- [6-(Dimethylamino)pyridin-3-yl]boronic acid lacks the fluorine atom, which may result in different reactivity and stability profiles.
- [5-Fluoro-2-pyridyl]boronic acid lacks the dimethylamino group, which can affect its electron-donating properties and overall reactivity.
Propriétés
Formule moléculaire |
C7H10BFN2O2 |
|---|---|
Poids moléculaire |
183.98 g/mol |
Nom IUPAC |
[6-(dimethylamino)-5-fluoropyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H10BFN2O2/c1-11(2)7-6(9)3-5(4-10-7)8(12)13/h3-4,12-13H,1-2H3 |
Clé InChI |
WDUHUWJTEXJZHP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)N(C)C)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylpyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B15314080.png)

![3-bromo-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole](/img/structure/B15314085.png)
![6-Ethyl-2,6-diazaspiro[4.5]decane](/img/structure/B15314092.png)



![1-[9-(Trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]prop-2-en-1-one](/img/structure/B15314124.png)






